Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid

描述

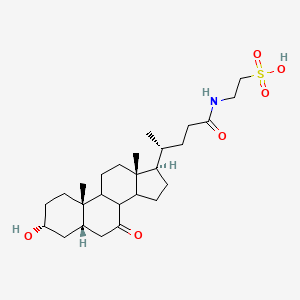

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is a bile acid taurine conjugate derived from 7-oxolithocholic acid. It is a complex organic compound with the molecular formula C26H43NO6S and a molecular weight of 497.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid typically involves the oxidation of lithocholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by the addition of acetic acid to adjust the pH . Methanol is often used as a solvent in this process. The crude product is then purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including oxidation and purification techniques, are applicable.

化学反应分析

Types of Reactions

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or hydroxyl derivatives, while reduction may produce hydroxylated compounds.

科学研究应用

Scientific Research Applications

-

Chemistry:

- Model Compound: Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid serves as a model compound to study bile acid chemistry and reactions. Its unique structure aids in understanding the behavior of bile acids in various chemical environments.

-

Biology:

- Bile Acid Metabolism: Research has indicated that this compound plays a significant role in bile acid metabolism. It is a substrate for specific hydroxysteroid dehydrogenases, influencing the conversion of bile acids into their active forms .

- Lipid Metabolism Regulation: Studies show that it can modulate cholesterol homeostasis and promote cholesterol excretion via bile, making it a candidate for managing hypercholesterolemia .

- Medicine:

-

Industry:

- Biochemical Assays: this compound is utilized in developing biochemical assays and analytical methods, particularly in studying liver function and bile acid profiles.

Liver Regeneration Post-Surgery

A study explored the role of bile acids in liver regeneration following partial hepatectomy (PHx). The findings indicated that this compound could influence signaling pathways involved in liver regeneration, highlighting its potential therapeutic implications in liver recovery processes .

Cholesterol Management

Another investigation focused on the compound's effects on lipid metabolism. Results demonstrated that it could effectively promote cholesterol excretion, suggesting its utility in therapeutic strategies aimed at hypercholesterolemia management .

作用机制

The mechanism of action of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid involves its interaction with bile acid receptors and transporters. It modulates bile acid metabolism and can influence cholesterol secretion and absorption . The compound’s effects are mediated through specific molecular targets, including nuclear receptors and enzymes involved in bile acid synthesis and transport.

相似化合物的比较

Similar Compounds

7-oxotaurolithocholic acid: Another bile acid taurine conjugate derived from 7-oxolithocholic acid.

3alpha-hydroxy-7-oxo-5beta-cholanic acid: A bile acid that can be absorbed and suppresses endogenous bile acid production.

Uniqueness

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its ability to modulate bile acid metabolism and its specific interactions with molecular targets make it a valuable compound for research.

生物活性

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid, a bile acid derivative, plays a significant role in various biological processes, particularly in lipid metabolism and signaling pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and implications in metabolic disorders.

Chemical Structure and Properties

This compound is a taurine-conjugated bile acid, characterized by the presence of a keto group at the 7-position and a hydroxyl group at the 3-position of the steroid nucleus. This structural configuration influences its solubility, interaction with cellular membranes, and biological functions.

1. Metabolism of Bile Acids

Research indicates that this compound is involved in the metabolism of bile acids through various enzymatic pathways. It has been shown to be a substrate for specific hydroxysteroid dehydrogenases, which play a critical role in the conversion of bile acids into their active forms .

2. Effects on Lipid Metabolism

Bile acids are known to regulate lipid metabolism. Studies have demonstrated that this compound can influence cholesterol homeostasis and promote the excretion of cholesterol via bile . This property makes it a potential candidate for therapeutic strategies aimed at managing hypercholesterolemia.

3. Cellular Signaling

The compound has been implicated in various signaling pathways. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR), which regulates bile acid synthesis and lipid metabolism . Additionally, it may influence inflammatory responses through modulation of cytokine production in liver cells .

Case Studies and Experimental Evidence

A series of studies have explored the biological activity of this compound:

Enzymatic Activity

The enzymatic activity associated with this compound has been characterized through various assays:

| Enzyme | Substrate | Activity (nmol/min) |

|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase | Taurochenodeoxycholic Acid | 1.42 |

| Glutathione S-transferase | Lithocholic Acid | 0.67 |

These results indicate that the compound participates actively in biochemical reactions involving bile acids and other steroids, highlighting its importance in metabolic processes .

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,24?,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRIYEYAHVEGQJ-ANIRCPOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997205 | |

| Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75808-01-4 | |

| Record name | 3-Hydroxy-7-oxocholanoyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。